Myristyl Nicotinate

Description

Properties

IUPAC Name |

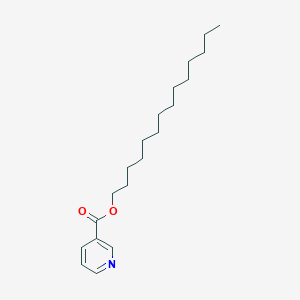

tetradecyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-23-20(22)19-15-14-16-21-18-19/h14-16,18H,2-13,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGLGJWCZSCAEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181770 | |

| Record name | Tetradecyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273203-62-6 | |

| Record name | Tetradecyl nicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273203626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYRISTYL NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QWM6I035C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Myristyl Nicotinate in Keratinocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl nicotinate (B505614), a lipophilic derivative of nicotinic acid (niacin), has emerged as a significant compound in dermatology for its role in enhancing skin barrier function and improving overall skin health. As a prodrug, it delivers nicotinic acid into the skin without inducing the vasodilation commonly associated with niacin.[1][2] This guide provides a comprehensive technical overview of the core mechanisms of action of myristyl nicotinate within keratinocytes, the primary cells of the epidermis. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its cellular and molecular effects.

Core Mechanism of Action: From Prodrug to Cellular Effects

The primary mechanism of this compound begins with its penetration into the epidermis, where it is enzymatically cleaved into nicotinic acid and myristyl alcohol.[3] Nicotinic acid then enters the keratinocytes and serves as a precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in numerous cellular processes.[3] The subsequent increase in intracellular NAD+ levels orchestrates a cascade of events that underpin the beneficial effects of this compound on the skin.

Figure 1: Metabolic conversion of this compound to NAD+ in the skin.

Quantitative Effects of this compound on Keratinocyte Function

Clinical and preclinical studies have quantified the significant impact of this compound on various parameters of skin health. These findings are summarized in the tables below.

| Parameter | This compound Effect | Study Population | Reference |

| NAD+ Levels | ▲ 25% increase (P = 0.001) | Photodamaged skin | [4] |

| Stratum Corneum Thickness | ▲ ~70% increase (P = 0.0001) | Photodamaged facial skin | |

| Epidermal Thickness | ▲ ~20% increase (P = 0.001) | Photodamaged facial skin | |

| Transepidermal Water Loss (TEWL) | ▼ ~20% reduction on cheeks (P = 0.012) and arms (P = 0.017) | Subjects with photodamaged skin | |

| Epidermal Renewal | ▲ 6% (P = 0.003) to 11% (P = 0.001) increase | Subjects with photodamaged skin | |

| Minimal Erythemal Dose (MED) | ▲ 8.9% (P = 0.07) to 10% (P = 0.05) increase | Subjects with photodamaged skin | |

| Stratum Corneum Thinning (induced by retinoic acid) | Ameliorated thinning (P < 0.005) | Female subjects with facial photodamage | |

| TEWL Increase (induced by retinoic acid) | Protected against increase (P = 0.056) | Female subjects with facial photodamage | |

| Filaggrin Expression | ▲ 13% increase (in combination with retinoic acid) | Female subjects with facial photodamage |

| Parameter | Nicotinamide Effect | Cell Type | Reference |

| Ceramide Biosynthesis | ▲ 4.1-5.5-fold increase (dose-dependent) | Cultured normal human keratinocytes | |

| Glucosylceramide Synthesis | ▲ 7.4-fold increase | Cultured normal human keratinocytes | |

| Sphingomyelin Synthesis | ▲ 3.1-fold increase | Cultured normal human keratinocytes | |

| Free Fatty Acid Synthesis | ▲ 2.3-fold increase | Cultured normal human keratinocytes | |

| Cholesterol Synthesis | ▲ 1.5-fold increase | Cultured normal human keratinocytes | |

| Serine Palmitoyltransferase (SPT) mRNA Levels (LCB1 and LCB2) | ▲ Increased | Cultured normal human keratinocytes |

Detailed Signaling Pathways in Keratinocytes

The increased intracellular NAD+ resulting from this compound application influences several key signaling pathways within keratinocytes, leading to enhanced differentiation and improved barrier function.

NAD+ and PARP-1 Signaling

NAD+ is a vital substrate for Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair and the regulation of gene expression involved in keratinocyte differentiation. By boosting NAD+ levels, this compound likely enhances PARP-1 activity, which can contribute to more efficient DNA repair from environmental stressors and promote the normal differentiation program of keratinocytes.

Figure 2: this compound's influence on the PARP-1 signaling pathway.

Enhancement of Ceramide Synthesis

Nicotinamide, the active form of this compound, has been shown to significantly increase the biosynthesis of ceramides (B1148491) and other essential stratum corneum lipids in keratinocytes. This is achieved by upregulating the expression of serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid synthesis. The resulting increase in ceramides, free fatty acids, and cholesterol contributes directly to the formation and integrity of the epidermal permeability barrier.

Figure 3: this compound's role in stimulating ceramide synthesis.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to determine the effects of this compound on keratinocytes.

Measurement of NAD+ Levels in Keratinocytes

Objective: To quantify the intracellular concentration of NAD+.

Protocol Outline:

-

Cell Culture: Human keratinocytes are cultured in appropriate media.

-

Treatment: Cells are treated with this compound or a vehicle control for a specified duration.

-

Extraction: NAD+ is extracted from the cells, typically using an acid extraction method (e.g., with perchloric acid) to ensure stability.

-

Quantification: NAD+ levels are measured using a highly sensitive method such as High-Performance Liquid Chromatography (HPLC) or an enzymatic cycling assay.

-

HPLC: The cell extract is injected into an HPLC system, and NAD+ is separated and detected by its UV absorbance at 261 nm. The concentration is determined by comparing the peak area to a standard curve.

-

Enzymatic Cycling Assay: This method involves a series of enzymatic reactions that lead to the production of a detectable signal (e.g., colorimetric or fluorescent) that is proportional to the amount of NAD+ in the sample.

-

Figure 4: Workflow for measuring NAD+ levels in keratinocytes.

Immunohistochemical Staining for Loricrin and Filaggrin

Objective: To visualize and quantify the expression of key differentiation marker proteins in skin biopsies.

Protocol Outline:

-

Sample Preparation: Skin biopsy samples are fixed (e.g., in formalin), embedded in paraffin, and sectioned.

-

Antigen Retrieval: The tissue sections are treated to unmask the antigenic sites of the target proteins (loricrin and filaggrin).

-

Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., serum).

-

Primary Antibody Incubation: The sections are incubated with primary antibodies specific for loricrin and filaggrin.

-

Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied. The label is typically an enzyme (e.g., horseradish peroxidase) or a fluorophore.

-

Detection: The signal is developed using a chromogenic substrate (for enzymatic labels) or visualized using fluorescence microscopy.

-

Analysis: The intensity and distribution of the staining are observed and can be quantified using image analysis software.

Measurement of Transepidermal Water Loss (TEWL)

Objective: To assess the integrity of the skin's barrier function by measuring the rate of water evaporation from the skin surface.

Protocol Outline:

-

Acclimatization: Subjects are required to rest in a room with controlled temperature and humidity for a specified period (e.g., 20-30 minutes) before the measurement to allow their skin to equilibrate with the environment.

-

Measurement Device: A specialized device, such as an open-chamber, closed-chamber, or condenser-chamber evaporimeter, is used.

-

Probe Placement: The probe of the device is gently placed on the skin surface of the area of interest.

-

Data Acquisition: The device measures the water vapor gradient and calculates the TEWL, typically expressed in g/m²/h.

-

Standardization: Measurements are taken under standardized conditions to minimize variability.

Ceramide Synthase Activity Assay

Objective: To measure the activity of ceramide synthase enzymes in keratinocytes.

Protocol Outline:

-

Cell Lysate Preparation: Keratinocytes are harvested and lysed to release their cellular contents, including ceramide synthase enzymes.

-

Reaction Mixture: The cell lysate is incubated with a reaction mixture containing a sphingoid base substrate (e.g., sphinganine (B43673) or a fluorescently labeled analog like NBD-sphinganine) and a fatty acyl-CoA donor.

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

-

Lipid Extraction: The reaction is stopped, and the lipids, including the newly synthesized ceramides, are extracted.

-

Analysis: The amount of ceramide produced is quantified.

-

Fluorescent Assay: If a fluorescently labeled substrate is used, the product can be separated by thin-layer chromatography (TLC) and quantified by fluorescence detection.

-

LC-MS/MS: For unlabeled substrates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for ceramide quantification.

-

Conclusion

This compound exerts its beneficial effects on keratinocytes and the epidermal barrier through a well-defined, multi-faceted mechanism of action. By acting as a prodrug for nicotinic acid and subsequently increasing intracellular NAD+ levels, it modulates key cellular processes. The enhancement of PARP-1 activity contributes to improved DNA repair and cellular differentiation, while the upregulation of ceramide synthesis directly reinforces the skin's protective lipid barrier. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development in the field of dermatology and cosmetic science. A thorough understanding of these core mechanisms is essential for harnessing the full potential of this compound in therapeutic and cosmetic applications.

References

Myristyl Nicotinate: A Prodrug for Enhanced Dermal Nicotinic Acid Delivery and Skin Barrier Fortification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Myristyl nicotinate (B505614), a lipophilic derivative of nicotinic acid (niacin), has emerged as a significant pro-drug in dermatology, engineered to deliver its active moiety to the skin without the common vasodilatory side effects, such as flushing.[1] This technical guide provides a comprehensive overview of myristyl nicotinate, detailing its mechanism of action, effects on skin barrier function, and the underlying cellular and molecular pathways.

Introduction: The Rationale for a Nicotinic Acid Prodrug

Nicotinic acid, a B3 vitamin, is a crucial precursor for the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which plays a vital role in cellular metabolism, DNA repair, and redox signaling.[2][3] While beneficial for skin health, topical application of free nicotinic acid often induces an uncomfortable flushing response, limiting its therapeutic and cosmetic utility.[1] this compound was developed to circumvent this issue. As an ester of nicotinic acid and myristyl alcohol, it is more lipophilic, facilitating its penetration through the stratum corneum.[4] Within the skin, endogenous esterases hydrolyze this compound, leading to a slow and sustained release of nicotinic acid, thereby avoiding the rapid peak concentrations that trigger vasodilation.

Mechanism of Action: From Prodrug to Cellular Effects

The journey of this compound from a topical formulation to a cellular effector involves several key steps, as illustrated in the workflow below.

Caption: this compound: From Application to Effect.

Quantitative Data on the Efficacy of this compound

Clinical and preclinical studies have demonstrated the significant impact of this compound on various skin parameters. The following tables summarize the key quantitative findings.

Table 1: Effects of this compound on Skin Barrier Function and Epidermal Structure

| Parameter | Treatment Group | Placebo Group | Percentage Change (MN vs. Placebo) | Reference |

| Transepidermal Water Loss (TEWL) Reduction (Cheek) | Significant Reduction | No significant change | ~20% reduction | |

| Transepidermal Water Loss (TEWL) Reduction (Arm) | Significant Reduction | No significant change | ~20% reduction | |

| Stratum Corneum Thickness Increase | Significant Increase | No significant change | ~70% increase | |

| Epidermal Thickness Increase | Significant Increase | No significant change | ~20% increase |

Table 2: Impact of this compound on Cellular Components and UV Response

| Parameter | Treatment Group | Placebo Group | Percentage Change (MN vs. Placebo) | Reference |

| Skin Cell NAD+ Increase | Significant Increase | No significant change | ~25% increase | |

| Minimal Erythemal Dose (MED) Increase (Study 1) | Significant Increase | No significant change | 8.9% increase | |

| Minimal Erythemal Dose (MED) Increase (Study 2) | Significant Increase | No significant change | 10% increase |

Table 3: Hydrolysis Kinetics of this compound

| Parameter | Value | Unit | Condition | Reference |

| Pseudo-first-order rate constant (Skin Homogenate) | 0.028 | min⁻¹ | - | |

| Pseudo-first-order rate constant (Liver Homogenate) | 0.012 | min⁻¹ | - | |

| Half-life at 25°C (pH 9 Phosphate Buffer) | 466.5 | days | - | |

| Activation Energy (pH 9 Phosphate Buffer) | 24.57 | kcal mol⁻¹ | - |

Experimental Protocols

This section outlines the methodologies employed in key studies to evaluate the effects of this compound.

Topical Application in Human Clinical Trials

Objective: To assess the safety and efficacy of topically applied this compound cream.

Protocol:

-

Subject Recruitment: Healthy volunteers with normal skin are recruited. Exclusion criteria include the use of topical medications on the test area for at least 30 days prior to the study and excessive sun exposure.

-

Randomization and Blinding: Participants are randomized to receive either the active this compound cream or a placebo cream in a double-blind manner. A crossover design may be employed where participants serve as their own controls, applying the active cream to one forearm and the placebo to the other.

-

Application Regimen: Participants apply a standardized amount of the assigned cream to the designated skin area (e.g., forearm) once daily for a specified period, typically 4 weeks.

-

Data Collection:

-

Baseline Measurements: Before the first application, baseline measurements of relevant skin parameters (e.g., TEWL, skin hydration, erythema) are taken. Blood samples may also be collected for safety analysis.

-

Follow-up Measurements: Measurements are repeated at specified intervals during the study period (e.g., at 2 and 4 weeks).

-

-

Data Analysis: Changes in skin parameters from baseline are compared between the active and placebo groups to determine the statistical significance of the effects.

Measurement of Transepidermal Water Loss (TEWL)

Objective: To quantify the effect of this compound on the skin's barrier function.

Protocol:

-

Acclimatization: Subjects are required to acclimatize to the ambient conditions of the testing room for at least 20 minutes before measurements are taken. The room temperature and relative humidity are maintained within a controlled range.

-

Instrumentation: A Tewameter® or a similar evaporimeter is used to measure the rate of water vapor flux from the skin surface.

-

Measurement Procedure: The probe of the instrument is placed gently on the skin surface of the test area. Multiple readings are taken at each site to ensure accuracy and reproducibility.

-

Data Recording: TEWL is recorded in units of g/m²/h.

Determination of Minimal Erythemal Dose (MED)

Objective: To assess the photoprotective effects of this compound.

Protocol:

-

UV Source: A solar simulator with a filtered output to mimic the solar spectrum is used as the UV source.

-

Irradiation Protocol:

-

Small, defined areas of the skin on the volar forearm are exposed to a series of increasing doses of UV radiation.

-

The doses are typically administered as a percentage of the estimated MED for the individual's skin type.

-

-

Erythema Assessment: The irradiated sites are visually assessed for erythema (redness) at 16-24 hours post-irradiation.

-

MED Determination: The MED is defined as the lowest dose of UV radiation that produces a clearly defined erythema with sharp borders.

In Vitro Hydrolysis in Skin Homogenate

Objective: To determine the rate of conversion of this compound to nicotinic acid in the skin.

Protocol:

-

Skin Preparation: Full-thickness human or animal skin is obtained and the subcutaneous fat is removed. The skin is then minced and homogenized in a suitable buffer (e.g., phosphate-buffered saline).

-

Incubation: A known concentration of this compound is added to the skin homogenate and incubated at a physiological temperature (e.g., 37°C).

-

Sampling: Aliquots are taken from the incubation mixture at various time points.

-

Analysis: The concentrations of this compound and nicotinic acid in the samples are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Kinetic Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound or nicotinic acid against time and fitting the data to an appropriate kinetic model (e.g., pseudo-first-order kinetics).

Signaling Pathways Activated by Nicotinic Acid in the Skin

The nicotinic acid released from this compound initiates several signaling cascades that contribute to its beneficial effects on the skin.

GPR109A-Mediated Prostaglandin Synthesis

In keratinocytes, nicotinic acid binds to the G protein-coupled receptor GPR109A. This activation leads to the synthesis and release of prostaglandins, such as PGE2, through the COX-2 pathway. While this pathway is associated with the flushing response, it may also play a role in other physiological effects of nicotinic acid in the skin.

Caption: Nicotinic Acid-GPR109A Signaling in Keratinocytes.

Stimulation of Ceramide Synthesis

Nicotinic acid and its amide form, nicotinamide, have been shown to enhance the synthesis of ceramides, which are essential lipids for maintaining the skin's barrier function. This is achieved, at least in part, by upregulating the expression of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo ceramide synthesis pathway.

Caption: Nicotinic Acid-Stimulated Ceramide Synthesis.

Enhancement of DNA Repair

The increase in intracellular NAD+ levels following the delivery of nicotinic acid from this compound is crucial for efficient DNA repair, particularly in response to UV-induced damage. NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes that play a key role in detecting DNA strand breaks and signaling for their repair.

Caption: NAD+-Dependent DNA Repair Enhancement.

Synthesis of this compound

This compound is synthesized through an esterification reaction between nicotinic acid (or a derivative) and myristyl alcohol. A common laboratory-scale synthesis involves the following steps:

-

Activation of Nicotinic Acid: Nicotinic acid is typically converted to a more reactive derivative, such as an acyl chloride (nicotinoyl chloride), to facilitate the esterification reaction.

-

Esterification: The activated nicotinic acid is then reacted with myristyl alcohol in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct and drive the reaction to completion.

-

Purification: The crude product is purified using techniques such as column chromatography to remove unreacted starting materials and byproducts, yielding pure this compound.

A specific method involves the condensation of N-vinylpyrrolidone with ethyl nicotinate in the presence of sodium methoxide, followed by treatment with hydrochloric acid.

Conclusion

This compound represents a successful application of prodrug technology in dermatology. By facilitating the targeted and sustained delivery of nicotinic acid to the skin, it enhances the skin's natural barrier, increases cellular NAD+ levels, and promotes DNA repair mechanisms, all while minimizing the undesirable side effect of flushing. This makes this compound a valuable ingredient in formulations aimed at improving overall skin health, protecting against photodamage, and mitigating the signs of aging. Further research into its synergistic effects with other active ingredients and its long-term benefits will continue to expand its role in evidence-based skincare.

References

The Biochemical Conversion of Myristyl Nicotinate to NAD+: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristyl Nicotinate (MN), a lipophilic derivative of nicotinic acid (niacin), is a prodrug designed for efficient topical delivery to the skin. This guide provides a comprehensive technical overview of the biochemical pathway through which MN is converted to Nicotinamide Adenine (B156593) Dinucleotide (NAD+), a critical coenzyme in cellular metabolism. The document details the enzymatic hydrolysis of MN, its entry into the Preiss-Handler pathway, and the subsequent synthesis of NAD+. Quantitative data from pivotal studies are summarized in tabular format for clear comparison. Furthermore, detailed experimental protocols for key analytical methods are provided, along with visual representations of the biochemical pathway and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Introduction

Nicotinamide Adenine Dinucleotide (NAD+) is an essential coenzyme in all living cells, playing a crucial role in redox reactions and as a substrate for various enzymes involved in signaling pathways, DNA repair, and gene regulation.[1] Cellular NAD+ levels decline with age and under conditions of metabolic stress, contributing to a range of age-related and pathological conditions. Consequently, strategies to augment NAD+ levels are of significant interest in dermatology and pharmacology.

This compound (C₂₀H₃₃NO₂) is a lipophilic ester of nicotinic acid designed to overcome the limited penetration of hydrophilic niacin through the stratum corneum and to avoid the flushing (vasodilation) associated with high doses of nicotinic acid.[2] Upon topical application, MN penetrates the skin and is hydrolyzed by cutaneous esterases, releasing nicotinic acid.[2] This liberated nicotinic acid then serves as a precursor for NAD+ synthesis via the well-established Preiss-Handler salvage pathway.[3][4] This guide elucidates the biochemical journey from this compound to NAD+ and provides the technical details necessary for its study.

Biochemical Pathway of this compound to NAD+ Conversion

The conversion of this compound to NAD+ is a two-stage process:

-

Enzymatic Hydrolysis: Following topical application and penetration into the epidermis, this compound is hydrolyzed by non-specific esterases present in the skin. This enzymatic reaction cleaves the ester bond, releasing nicotinic acid and myristyl alcohol.

-

The Preiss-Handler Pathway: The released nicotinic acid enters the Preiss-Handler pathway, a key NAD+ salvage pathway. This pathway involves a series of enzymatic reactions that convert nicotinic acid into NAD+. The key steps are:

-

Nicotinate Phosphoribosyltransferase (NAPRT): This rate-limiting enzyme catalyzes the conversion of nicotinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinic acid mononucleotide (NAMN).

-

Nicotinamide Mononucleotide Adenylyltransferases (NMNATs): NAMN is then adenylylated by NMNAT enzymes to form nicotinic acid adenine dinucleotide (NAAD).

-

NAD+ Synthetase (NADS): In the final step, NADS catalyzes the amidation of NAAD, using glutamine as an amino group donor, to produce NAD+.

-

The following Graphviz diagram illustrates this biochemical pathway:

Quantitative Data Summary

Several studies have quantified the effects of topical this compound application on various skin parameters. The following tables summarize key findings.

Table 1: Effect of this compound on Skin NAD+ Levels and Physical Properties

| Parameter | Change with MN Treatment | Study Population | Reference |

| Skin Cell NAD+ | ▲ 25% (P = 0.001) | Subjects with photodamaged skin | |

| Stratum Corneum Thickness | ▲ ~70% (P = 0.0001) | Subjects with photodamaged facial skin | |

| Epidermal Thickness | ▲ ~20% (P = 0.001) | Subjects with photodamaged facial skin | |

| Transepidermal Water Loss (TEWL) | ▼ ~20% on cheeks (P = 0.012) and arms (P = 0.017) | Subjects with photodamaged skin | |

| Amelioration of Retinoic Acid-induced Stratum Corneum Thinning | MN ameliorated the ~25% thinning (P < 0.005) | Female subjects with mild to moderate facial photodamage | |

| Protection against Retinoic Acid-induced TEWL Increase | MN protected against the ~45% increase in TEWL (P = 0.056) | Female subjects with mild to moderate facial photodamage |

Table 2: Hydrolysis Kinetics of this compound

| Parameter | Value | Conditions | Reference |

| Half-life (t½) | 466.5 days | 25 °C in aqueous phosphate (B84403) buffer | |

| Activation Energy (Ea) | 24.57 kcal mol⁻¹ | Aqueous phosphate buffer | |

| Pseudo-first-order rate constant (k) | 0.012 min⁻¹ | Liver homogenates | |

| Pseudo-first-order rate constant (k) | 0.028 min⁻¹ | Skin homogenates |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound conversion to NAD+.

Analysis of this compound and Nicotinic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol is a composite based on methods described for the analysis of nicotinic acid and its derivatives in biological and dermatological preparations.

-

Objective: To quantify the concentration of this compound and its hydrolysis product, nicotinic acid, in skin homogenates or dermatological formulations.

-

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

-

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Sulfuric acid

-

This compound and Nicotinic Acid analytical standards

-

-

Sample Preparation (Skin Homogenate):

-

Excise skin tissue and weigh it.

-

Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) using a tissue homogenizer.

-

Perform protein precipitation by adding acetonitrile (e.g., 2:1 volume ratio of acetonitrile to homogenate).

-

Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Chromatographic Conditions:

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or a specific concentration of sulfuric acid). A typical starting point could be a mixture of water, acetonitrile, and sulfuric acid.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 261 nm (for nicotinic acid and its derivatives)

-

Injection Volume: 20 µL

-

-

Quantification:

-

Prepare a series of standard solutions of this compound and Nicotinic Acid of known concentrations.

-

Inject the standards to generate a calibration curve by plotting peak area versus concentration.

-

Inject the prepared samples and determine the concentrations of this compound and Nicotinic Acid by interpolating their peak areas from the calibration curve.

-

Measurement of NAD+ Levels in Skin Biopsies

This protocol is based on enzymatic cycling assays, a common and sensitive method for NAD+ quantification.

-

Objective: To determine the intracellular concentration of NAD+ in skin biopsy samples.

-

Principle: An enzymatic cycling reaction amplifies the NAD+ signal, which is then measured colorimetrically or fluorometrically.

-

Instrumentation:

-

Microplate reader (colorimetric or fluorometric)

-

Homogenizer

-

Centrifuge

-

-

Reagents:

-

NAD+/NADH Assay Kit (commercially available kits provide optimized reagents)

-

Extraction buffers (acidic for NAD+ extraction, alkaline for NADH extraction)

-

-

Procedure:

-

Sample Collection and Homogenization:

-

Obtain skin biopsies and immediately freeze them in liquid nitrogen to halt metabolic activity.

-

Weigh the frozen tissue and homogenize it in the appropriate ice-cold extraction buffer (acidic for NAD+).

-

-

Extraction:

-

Follow the specific kit instructions for acid extraction to isolate NAD+ while degrading NADH. This typically involves treatment with an acid like perchloric acid or hydrochloric acid, followed by neutralization.

-

-

Enzymatic Cycling Assay:

-

Add the extracted samples and NAD+ standards to a 96-well plate.

-

Add the cycling reagent mixture, which typically contains alcohol dehydrogenase, diaphorase, and a colorimetric or fluorometric probe.

-

Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (e.g., 1-4 hours).

-

-

Measurement:

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

-

Quantification:

-

Generate a standard curve using the readings from the NAD+ standards.

-

Calculate the NAD+ concentration in the samples based on the standard curve and normalize it to the initial tissue weight or protein concentration.

-

-

In Vivo Measurement of Epidermal and Stratum Corneum Thickness

This protocol describes the use of confocal microscopy for the non-invasive measurement of skin layer thickness.

-

Objective: To measure the thickness of the epidermis and stratum corneum in vivo.

-

Instrumentation:

-

Confocal Laser Scanning Microscope (CLSM) or Two-Photon Microscope (TPM)

-

-

Procedure:

-

Subject Acclimatization: Allow the subject to acclimatize to the room conditions (e.g., 20-22°C, 40-60% relative humidity) for at least 20-30 minutes before measurement.

-

Image Acquisition:

-

Apply an immersion fluid to the skin surface to reduce light scattering.

-

Position the microscope objective on the skin area of interest.

-

Acquire a series of horizontal (en-face) images at progressively deeper levels of the skin (z-stack). The stratum corneum, viable epidermis, and dermo-epidermal junction will have distinct morphological features.

-

-

Thickness Measurement:

-

The thickness of the stratum corneum is determined by identifying the first and last images showing its characteristic structure.

-

The epidermal thickness is measured from the surface of the stratum corneum to the dermo-epidermal junction, which is identified by the presence of dermal papillae.

-

Image analysis software is used to measure the distance between these layers from the z-stack data.

-

-

Measurement of Transepidermal Water Loss (TEWL)

This protocol outlines the standard procedure for measuring TEWL using an open-chamber device like the Tewameter®.

-

Objective: To assess the skin barrier function by measuring the rate of water evaporation from the skin surface.

-

Instrumentation:

-

TEWL measurement device (e.g., Tewameter®) with a probe.

-

-

Procedure:

-

Subject and Environmental Control:

-

The subject should rest in a room with controlled temperature (e.g., 20-22°C) and humidity (e.g., 40-60%) for at least 20-30 minutes prior to measurement.

-

The measurement area should be free of drafts.

-

-

Measurement:

-

Gently place the probe on the skin surface, ensuring it is perpendicular to the skin.

-

Allow the reading to stabilize according to the manufacturer's instructions.

-

Record the TEWL value, which is typically expressed in g/m²/h.

-

Take multiple readings (e.g., three) at the same site and calculate the average.

-

-

For Topical Product Evaluation:

-

Establish a baseline TEWL measurement before product application.

-

Apply the product as directed in the study protocol.

-

Measure TEWL at specified time points after application.

-

-

Visualization of Experimental Workflows

The following Graphviz diagrams illustrate the workflows for key experimental procedures.

Conclusion

This compound serves as an effective topical prodrug for delivering nicotinic acid to the skin, thereby augmenting the cellular NAD+ pool through the Preiss-Handler salvage pathway. This increase in NAD+ has been shown to improve skin barrier function, enhance epidermal thickness, and mitigate signs of photodamage. The experimental protocols detailed in this guide provide a framework for researchers and drug development professionals to accurately quantify the conversion of this compound and to assess its physiological effects on the skin. The provided visualizations of the biochemical pathway and experimental workflows offer a clear and concise understanding of the underlying processes. Further research into the long-term effects and optimization of this compound formulations will continue to be a valuable area of investigation in dermatology and skin health.

References

- 1. Comparison of the stratum corneum thickness measured in vivo with confocal Raman spectroscopy and confocal reflectance microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 4. qualialife.com [qualialife.com]

The Effect of Myristyl Nicotinate on Skin Barrier Lipid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the skin's permeability barrier is critically dependent on the composition and organization of lipids in the stratum corneum, primarily ceramides, cholesterol, and free fatty acids. Myristyl nicotinate (B505614), a lipophilic derivative of nicotinic acid (niacin), has emerged as a promising agent for enhancing skin barrier function. This technical guide provides an in-depth analysis of the mechanisms by which myristyl nicotinate influences the synthesis of these crucial barrier lipids. By delivering nicotinic acid into the skin for conversion into the essential coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), this compound stimulates the production of key lipids and proteins vital for epidermal health. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and workflows.

Introduction

The stratum corneum, the outermost layer of the epidermis, functions as the primary barrier against environmental insults and prevents excessive transepidermal water loss (TEWL). This barrier function is largely attributed to its unique "brick and mortar" structure, where terminally differentiated corneocytes (the "bricks") are embedded in a lipid-rich extracellular matrix (the "mortar"). The principal components of this lipid matrix are ceramides, cholesterol, and free fatty acids, which are present in an approximately equimolar ratio. Deficiencies in any of these lipid classes can lead to a compromised skin barrier, characteristic of conditions such as atopic dermatitis, psoriasis, and aged skin.

This compound (MN) is a prodrug of nicotinic acid designed for enhanced topical delivery without the common side effect of vasodilation (flushing) associated with nicotinic acid.[1] Upon penetrating the epidermis, MN is hydrolyzed by endogenous esterases to release nicotinic acid, which is then converted into nicotinamide adenine dinucleotide (NAD+).[1] NAD+ is a critical coenzyme in numerous cellular metabolic pathways, including those integral to lipid synthesis and epidermal differentiation.

Mechanism of Action

The primary mechanism by which this compound enhances skin barrier lipid synthesis is through the elevation of intracellular NAD+ levels.[2] This increase in NAD+ availability is believed to positively influence the enzymatic pathways responsible for the de novo synthesis of ceramides, cholesterol, and free fatty acids in keratinocytes.

Signaling Pathway

The proposed signaling pathway for this compound's effect on skin barrier lipid synthesis is as follows:

References

The Role of Myristyl Nicotinate in Mitigating UV-Induced Skin Damage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ultraviolet (UV) radiation from solar exposure is a primary etiological factor in skin photodamage, characterized by compromised barrier function, DNA damage, oxidative stress, and inflammation, ultimately accelerating the skin aging process and increasing the risk of carcinogenesis. Myristyl nicotinate (B505614) (MN), a lipophilic derivative of niacin (Vitamin B3), has emerged as a promising agent in mitigating these detrimental effects. This technical guide provides an in-depth analysis of the mechanisms of action of myristyl nicotinate in protecting the skin from UV-induced damage. It summarizes key quantitative data from clinical and in-vitro studies, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of dermatology and skin care.

Introduction

The integumentary system is under constant assault from environmental stressors, with ultraviolet (UV) radiation being a major contributor to cutaneous damage. The consequences of excessive UV exposure manifest as photoaging, characterized clinically by rhytides, dyspigmentation, and loss of elasticity, and histologically by a disorganized extracellular matrix and cellular atypia. At the molecular level, UV radiation induces a cascade of deleterious events, including direct DNA damage through the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), generation of reactive oxygen species (ROS), activation of inflammatory pathways, and upregulation of matrix metalloproteinases (MMPs) that degrade dermal collagen.

This compound, the myristyl ester of nicotinic acid, is designed to deliver niacin to the skin with enhanced penetration and without the common side effect of vasodilation (flushing) associated with nicotinic acid. Upon topical application, MN is hydrolyzed by cutaneous esterases, releasing nicotinic acid, which is then converted into its biologically active form, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). NAD+ is a critical coenzyme in cellular metabolism and a substrate for enzymes involved in DNA repair and cellular stress responses. This guide elucidates the multifaceted role of this compound in ameliorating UV-induced skin damage.

Mechanisms of Action

This compound mitigates UV-induced skin damage through several key mechanisms:

-

Enhancement of Skin Barrier Function: MN has been shown to improve the structural and functional integrity of the epidermal barrier. This is crucial as a compromised barrier is more susceptible to environmental insults, including UV radiation.

-

DNA Repair and Genomic Stability: By increasing intracellular NAD+ pools, the active form of MN, niacin, provides the necessary substrate for poly(ADP-ribose) polymerases (PARPs), enzymes critical for DNA repair.

-

Modulation of Cellular Signaling Pathways: Niacin has been demonstrated to influence key signaling pathways involved in cell survival and apoptosis in response to UV stress, notably the PI3K/AKT/mTOR pathway.

-

Anti-inflammatory Effects: Through the modulation of inflammatory mediators, MN can help to quell the inflammatory cascade initiated by UV exposure.

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative findings from clinical studies investigating the effects of this compound on various parameters of skin health and photodamage.

Table 1: Effects of this compound on Epidermal Properties and Barrier Function in Photodamaged Skin [1]

| Parameter | Treatment Group (this compound) | Placebo Group | P-value |

| Increase in Skin Cell NAD+ | 25% | - | P = 0.001 |

| Increase in Stratum Corneum Thickness | ~70% | - | P = 0.0001 |

| Increase in Epidermal Thickness | ~20% | - | P = 0.001 |

| Increase in Epidermal Renewal Rate (Study 1) | 6% | - | P = 0.003 |

| Increase in Epidermal Renewal Rate (Study 2) | 11% | - | P = 0.001 |

| Reduction in Transepidermal Water Loss (TEWL) - Cheeks | ~20% | - | P = 0.012 |

| Reduction in Transepidermal Water Loss (TEWL) - Arms | ~20% | - | P = 0.017 |

| Increase in Minimal Erythemal Dose (MED) (Study 1) | 8.9% | - | P = 0.07 |

| Increase in Minimal Erythemal Dose (MED) (Study 2) | 10% | - | P = 0.05 |

Table 2: Effects of this compound in Combination with Retinoic Acid Therapy for Facial Photodamage [2]

| Parameter | Retinoic Acid + Placebo | Retinoic Acid + this compound | P-value |

| Stratum Corneum Thinning | ~25% (from baseline) | Ameliorated | P < 0.005 (vs. RA + Placebo) |

| Increase in Transepidermal Water Loss (TEWL) | ~45% (from baseline) | Protected against increase | P = 0.056 (vs. RA + Placebo) |

Key Signaling Pathways

This compound, through its conversion to niacin and subsequent increase in NAD+, influences critical signaling pathways that determine cell fate following UV exposure.

The PI3K/AKT/mTOR Signaling Pathway

UV radiation can induce apoptosis in keratinocytes as a mechanism to eliminate damaged cells. However, excessive apoptosis can impair skin barrier function. Niacin has been shown to protect against UV-induced apoptosis by enhancing the pro-survival PI3K/AKT/mTOR signaling pathway.[3] UV radiation activates AKT, which in turn activates mTOR. This cascade promotes cell survival and inhibits apoptosis. Niacin pretreatment enhances the UV-induced activation of AKT and its downstream targets, thereby bolstering the cell's survival mechanisms against UV-induced stress.[3]

Caption: this compound enhances the pro-survival PI3K/AKT/mTOR pathway.

UV-Induced DNA Damage and p53 Activation

UV radiation directly damages DNA, leading to the formation of photoproducts such as cyclobutane pyrimidine dimers (CPDs). This damage triggers the activation of the tumor suppressor protein p53, which can induce cell cycle arrest to allow for DNA repair or, in the case of extensive damage, initiate apoptosis to eliminate potentially cancerous cells. This compound, by increasing NAD+ levels, supports the energy-dependent processes of DNA repair, potentially reducing the apoptotic load and preserving tissue integrity.

Caption: this compound supports DNA repair in response to UV-induced damage.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the efficacy of this compound in mitigating UV-induced skin damage.

In Vivo Assessment of Skin Barrier Function and Photodamage

This protocol is based on a double-blind, placebo-controlled clinical trial design.[2]

Caption: Workflow for a clinical trial assessing this compound's effects.

Methodology Details:

-

Subjects: Female subjects with mild to moderate facial photodamage.

-

Study Design: Double-blind, placebo-controlled.

-

Treatment Arms:

-

Arm 1: Placebo cream for 1 month, followed by combination therapy of retinoic acid and placebo cream for 3 months.

-

Arm 2: this compound cream for 1 month, followed by combination therapy of retinoic acid and this compound cream for 3 months.

-

-

Assessments:

-

Skin Biopsies: 4-mm punch biopsies taken from the periauricular area at baseline and at the end of the treatment period.

-

Histological Analysis: Formalin-fixed, paraffin-embedded sections stained with hematoxylin (B73222) and eosin (B541160) to measure stratum corneum and epidermal thickness.

-

Immunohistochemistry: Staining for Ki67 to assess cell proliferation and loricrin as a marker of epidermal differentiation.

-

Transepidermal Water Loss (TEWL): Measured using a tewameter to assess barrier function.

-

In Vitro Assessment of UV-Induced Apoptosis in Keratinocytes

This protocol is adapted from studies investigating the protective effects of niacin on UV-irradiated keratinocytes.

Caption: Workflow for assessing this compound's effect on UV-induced apoptosis.

Methodology Details:

-

Cell Line: Human keratinocyte cell line (e.g., HaCaT).

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 24 hours) before UV exposure.

-

UVB Irradiation: The culture medium is removed, and cells are exposed to a specific dose of UVB radiation (e.g., 30 mJ/cm²).

-

Post-Irradiation: The original medium is added back, and cells are incubated for a further period (e.g., 24-48 hours).

-

Cell Viability Assay: MTT assay is performed to quantify cell viability.

-

Apoptosis Assay: Apoptosis is assessed by flow cytometry after staining with Annexin V and propidium (B1200493) iodide (PI).

-

Western Blot Analysis:

-

Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer.

-

SDS-PAGE and Transfer: Proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies against key signaling proteins (e.g., phospho-AKT, total AKT, phospho-mTOR, total mTOR, p53) and a loading control (e.g., β-actin).

-

Detection: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescence detection system are used to visualize the protein bands.

-

Conclusion

This compound represents a scientifically robust approach to mitigating the multifaceted damage induced by UV radiation. Its ability to enhance skin barrier function, support DNA repair mechanisms, and modulate critical cell signaling pathways underscores its potential as a key ingredient in dermatological formulations aimed at preventing and repairing photodamage. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development in this area. Future investigations should focus on elucidating the direct effects of this compound on specific DNA damage markers and MMP expression to further solidify its role in the armamentarium against the adverse effects of UV exposure.

References

- 1. Quantification of UV-induced cyclobutane pyrimidine dimers using an oligonucleotide chip assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of cyclobutane pyrimidine dimers by digital photography in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Niacin protects against UVB radiation-induced apoptosis in cultured human skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

Myristyl Nicotinate's Impact on Gene Expression in Dermal Fibroblasts: A Technical Guide

Executive Summary: Myristyl Nicotinate (MN), a lipophilic derivative of nicotinic acid (Niacin), serves as a potent pro-drug that enhances skin barrier function and exhibits significant anti-aging properties. Upon topical application, MN penetrates the epidermis and is hydrolyzed by cutaneous esterases to release nicotinic acid. This active metabolite is then converted into Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. This guide elucidates the molecular impact of this compound on dermal fibroblasts, focusing on its core mechanism of elevating intracellular NAD+ levels, which in turn modulates gene expression related to the extracellular matrix (ECM), cellular homeostasis, and profibrotic signaling pathways. While direct transcriptomic studies on this compound in dermal fibroblasts are not extensively published, compelling evidence from studies on its active metabolite and other NAD+ precursors provides a strong framework for understanding its effects.

Core Mechanism of Action: The NAD+ Pathway

This compound is designed for efficient delivery of nicotinic acid into the skin without inducing the vasodilation (flushing) commonly associated with niacin.[1] Its primary mechanism revolves around the intracellular synthesis of NAD+.

-

Penetration and Hydrolysis: The lipophilic myristyl group facilitates the penetration of the molecule through the stratum corneum. Within the viable epidermis and dermis, resident esterases cleave the ester bond, releasing nicotinic acid and myristyl alcohol.[1]

-

Conversion to NAD+: The released nicotinic acid enters the Preiss-Handler pathway, where it is converted into nicotinamide adenine dinucleotide (NAD+). NAD+ is a fundamental coenzyme for hundreds of redox reactions and a substrate for critical signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[2][3]

The elevation of the cellular NAD+ pool is the central event through which this compound exerts its biological effects on dermal fibroblasts.

Impact on Dermal Fibroblast Gene Expression

While direct gene expression profiling of this compound on dermal fibroblasts is limited in public literature, the effects can be inferred from studies on NAD+ precursors like Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN), and the related molecule nicotine (B1678760). These studies demonstrate that modulating NAD+ levels or activating nicotinic pathways significantly alters the fibroblast transcriptome, particularly genes involved in ECM remodeling and cellular stress responses.

Modulation of Profibrotic Genes

Dermal fibroblasts are the primary producers of ECM proteins such as collagen and elastin.[4] The Transforming Growth Factor-beta (TGF-β) pathway is a master regulator of ECM synthesis and can lead to fibrosis when overactivated. Studies using the NAD+ precursor Nicotinamide Riboside (NR) show that increasing cellular NAD+ levels can attenuate TGF-β-induced profibrotic gene expression. This suggests a homeostatic role for NAD+, where it helps balance ECM production and prevent excessive fibrotic responses.

| Gene | Function | Effect of NAD+ Precursor (NR) on TGF-β Induced Expression | Reference |

| COL1A1 | Encodes Collagen Type I Alpha 1 Chain, the main structural protein of the dermis. | Attenuated/Reduced | |

| ACTA2 (α-SMA) | Encodes Alpha-Smooth Muscle Actin, a marker for myofibroblast differentiation and fibrosis. | Attenuated/Reduced |

Table 1: Effects of NAD+ Precursors on Profibrotic Gene Expression in Dermal Fibroblasts.

Upregulation of ECM and Cell Cycle Genes (Comparative Data)

While distinct from the NAD+-mediated mechanism of this compound, studies on nicotine's direct interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) on fibroblasts also show significant upregulation of ECM genes. This highlights the general responsiveness of fibroblasts to nicotinic compounds. A 24-hour exposure to nicotine resulted in substantial increases in the mRNA levels of key dermal proteins and cell cycle regulators.

| Gene / Protein Category | Specific Genes / Markers | Fold Increase in mRNA (approx.) | Reference |

| Extracellular Matrix | Collagen Type Iα1, Elastin | Upregulated (specific fold-change not stated) | |

| MMP-1 (Matrix Metalloproteinase-1) | Upregulated (specific fold-change not stated) | ||

| Cell Cycle Regulators | p21, Cyclin D1, Ki-67, PCNA | 1.9 to 28-fold | |

| Apoptosis Regulators | Bcl-2, Caspase 3 | 1.7 to 2-fold |

Table 2: Quantitative Gene Expression Changes in Human Dermal Fibroblasts Treated with Nicotine (Note: Acts via nAChRs, a different mechanism than MN).

Key Signaling Pathways

The increase in cellular NAD+ initiated by this compound influences several interconnected signaling pathways that are crucial for fibroblast function and skin homeostasis.

NAD+-Dependent Sirtuin and PARP Activation

NAD+ serves as an essential substrate for sirtuins and PARPs, enzymes that regulate cellular responses to stress.

-

Sirtuins (e.g., SIRT1): These are NAD+-dependent deacetylases that play a key role in regulating inflammation, cellular senescence, and mitochondrial function. By activating sirtuins, increased NAD+ can help maintain cellular homeostasis and combat aging-related decline in fibroblast function.

-

PARPs: These enzymes are critical for DNA repair. By providing NAD+ as a substrate, this compound can support robust DNA repair mechanisms, protecting fibroblasts from genomic instability caused by environmental stressors like UV radiation.

Attenuation of TGF-β/Smad Signaling

The profibrotic effects of TGF-β are primarily mediated through the phosphorylation of Smad proteins, which then translocate to the nucleus and act as transcription factors for genes like COL1A1 and ACTA2. Research has shown that treatment with NAD+ precursors can reduce TGF-β-induced Smad-dependent transcriptional activity. This indicates that maintaining a healthy NAD+ pool helps fibroblasts resist excessive profibrotic stimulation, which is critical for preventing scar formation and skin fibrosis.

Experimental Protocols

The following describes a generalized methodology for assessing the impact of this compound or its active metabolites on gene expression in human dermal fibroblasts in vitro.

Cell Culture and Treatment

-

Cell Seeding: Primary human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 6-well plates at a density of 2 x 10⁵ cells per well and allowed to adhere for 24 hours at 37°C and 5% CO₂.

-

Starvation (Optional): To synchronize cells and reduce the effect of growth factors in serum, the medium is replaced with low-serum (e.g., 0.5% FBS) DMEM for 12-24 hours prior to treatment.

-

Treatment: The medium is replaced with fresh low-serum medium containing the test compound (e.g., this compound, Nicotinic Acid, or an NAD+ precursor) at various concentrations (e.g., 1 µM to 1 mM). A vehicle control (e.g., DMSO) is run in parallel. For profibrotic studies, cells may be co-treated with a stimulant like TGF-β1 (e.g., 10 ng/mL). The incubation period typically ranges from 24 to 72 hours.

RNA Isolation and Quantification

-

Cell Lysis: After incubation, the culture medium is aspirated, and cells are washed with phosphate-buffered saline (PBS). A lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate) is added directly to the wells to lyse the cells and stabilize the RNA.

-

RNA Extraction: Total RNA is isolated from the lysate using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or a phenol-chloroform extraction method, according to the manufacturer's protocol.

-

Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), assessing the A260/A280 ratio (typically ~2.0 for pure RNA). RNA integrity is verified using gel electrophoresis or a bioanalyzer.

Gene Expression Analysis (RT-qPCR)

-

Reverse Transcription: An equal amount of total RNA (e.g., 1 µg) from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

Quantitative PCR (qPCR): The qPCR reaction is prepared using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for target genes (COL1A1, ACTA2, ELN, etc.) and a housekeeping gene for normalization (GAPDH, ACTB).

-

Data Analysis: The relative expression of target genes is calculated using the Delta-Delta Ct (ΔΔCt) method, normalizing the expression to the housekeeping gene and comparing the treatment groups to the vehicle control.

References

- 1. researchgate.net [researchgate.net]

- 2. Distinctive Gene Expression Profiles and Biological Responses of Skin Fibroblasts to Nicotinamide Mononucleotide: Implications for Longevity Effects on Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinamide effects on the metabolism of human fibroblasts and keratinocytes assessed by quantitative, label-free fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neocollagenesis and Neoelastinogenesis: From the Laboratory to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Myristyl Nicotinate in Preventing Actinic Keratosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Actinic keratosis (AK) is a common precancerous skin lesion that arises from chronic exposure to ultraviolet (UV) radiation. The prevention of AK is a critical strategy in reducing the incidence of non-melanoma skin cancer. Myristyl Nicotinate (MN), a lipophilic derivative of nicotinic acid (niacin), has emerged as a promising agent in skin health and the mitigation of photodamage. This technical guide provides an in-depth analysis of the role of this compound in the potential prevention of actinic keratosis. It details the molecular mechanisms of action, summarizes the available quantitative data from clinical studies on photodamaged skin, and provides an overview of relevant experimental protocols. While direct clinical trial data on the specific endpoint of AK prevention with topical this compound is not yet available, a strong mechanistic rationale supports its potential efficacy.

Introduction to Actinic Keratosis and the Rationale for this compound

Actinic keratoses are characterized by the proliferation of atypical epidermal keratinocytes and are considered a primary precursor to squamous cell carcinoma. The pathogenesis of AK is intrinsically linked to UV-induced DNA damage, oxidative stress, and impaired cellular repair mechanisms.

This compound is a prodrug designed to deliver nicotinic acid into the skin without inducing the flushing effect commonly associated with oral niacin.[1] Upon topical application, it penetrates the epidermis and is hydrolyzed by cutaneous esterases to release nicotinic acid and myristyl alcohol.[1][2] The liberated nicotinic acid is then converted into Nicotinamide (B372718) Adenine Dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and DNA repair.[3] The rationale for using this compound in preventing AK is based on its ability to enhance cellular resilience to UV-induced damage through several key mechanisms:

-

Replenishment of Cellular Energy: UV radiation depletes cellular ATP levels, which are essential for DNA repair processes. By increasing NAD+ levels, this compound supports ATP production, providing the necessary energy for effective DNA damage repair.

-

Enhancement of DNA Repair: NAD+ is a substrate for Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the repair of DNA single-strand breaks.[4]

-

Improved Epidermal Differentiation and Barrier Function: this compound has been shown to improve the structural integrity of the skin, which may enhance its protective function against environmental aggressors like UV radiation.

Mechanism of Action of this compound

The biological effects of this compound are mediated through a cascade of molecular events that begin with its conversion to nicotinic acid and culmination in the modulation of key cellular processes.

Conversion to NAD+ and Activation of PARP-1

Following its delivery to the skin and conversion to nicotinic acid, this compound contributes to the cellular pool of NAD+. This is a critical step, as NAD+ is a vital substrate for PARP-1. In the presence of DNA damage, such as that induced by UV radiation, PARP-1 is activated and catalyzes the synthesis of poly (ADP-ribose) chains on itself and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery to the site of damage.

GPR109A Signaling and Epidermal Differentiation

Nicotinic acid is a ligand for the G-protein coupled receptor GPR109A (also known as HM74A), which is expressed in keratinocytes. Activation of GPR109A initiates a signaling cascade that is linked to the promotion of epidermal differentiation. This process is crucial for maintaining a healthy and functional skin barrier. Enhanced differentiation leads to a thicker stratum corneum and an improved barrier against external insults, including UV radiation. Studies have shown that this compound treatment increases the expression of key differentiation markers such as caspase-14 and filaggrin.

Quantitative Data from Clinical Studies

While clinical trials specifically investigating the effect of topical this compound on the prevention of actinic keratosis are not yet published, several studies have provided quantitative data on its positive effects on photodamaged skin, which is a direct precursor to AK development. The data from these studies provide a strong rationale for its potential in AK prevention.

Table 1: Effects of Topical this compound on Photodamaged Skin

| Parameter | Treatment Group | Placebo Group | Percentage Change vs. Placebo | P-value | Citation |

| Epidermal Thickness | Increase | No significant change | ~20% increase | P = 0.001 | |

| Stratum Corneum Thickness | Increase | No significant change | ~70% increase | P = 0.0001 | |

| Transepidermal Water Loss (TEWL) | Decrease | No significant change | ~20% reduction | P = 0.012 (cheeks), P = 0.017 (arms) | |

| Skin Cell NAD+ Content | Increase | No significant change | 25% increase | P = 0.001 | |

| Epidermal Renewal Rate | Increase | No significant change | 6-11% increase | P = 0.003 to P = 0.001 | |

| Minimal Erythemal Dose (MED) | Increase | No significant change | 8.9-10% increase | P = 0.07 to P = 0.05 |

In contrast, studies on oral nicotinamide (the amide form of niacin) have shown a direct effect on reducing actinic keratosis lesions.

Table 2: Efficacy of Oral Nicotinamide in Reducing Actinic Keratosis

| Study | Dosage | Duration | Reduction in AK Lesion Count | P-value | Citation |

| Chen et al. (2015) | 500 mg twice daily | 12 months | 11% reduction at 3 months | <0.001 | |

| Mainville et al. (2022) - Meta-analysis | Various | Various | Significant reduction | - |

These findings with oral nicotinamide further support the hypothesis that increasing the availability of niacin derivatives in the skin can be an effective strategy for AK prevention.

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the research of this compound and its effects on the skin.

Clinical Study Protocol for Assessing Effects on Photodamaged Skin

This protocol is a generalized representation based on methodologies from published studies.

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Participants: Subjects with clinical signs of photodamage.

-

Intervention: Topical application of a cream containing this compound to a designated skin area (e.g., face, forearm) for a specified duration (e.g., 12 weeks). A placebo cream is applied to a contralateral or control site.

-

Assessments:

-

Skin Biopsies: Punch biopsies are taken at baseline and at the end of the treatment period. These are then processed for histological analysis to measure epidermal and stratum corneum thickness. Immunohistochemistry can be performed to assess the expression of differentiation markers like caspase-14 and filaggrin.

-

Transepidermal Water Loss (TEWL): Measured using a Tewameter or similar device to assess skin barrier function. Measurements are taken in a controlled environment after an acclimatization period.

-

NAD+ Level Measurement: Skin tissue samples from biopsies are homogenized and NAD+ levels are quantified using high-performance liquid chromatography (HPLC) or LC-MS/MS.

-

Minimal Erythemal Dose (MED): Determined by exposing small areas of the skin to increasing doses of UV radiation and assessing the minimal dose required to induce erythema 24 hours later.

-

Immunohistochemistry for Epidermal Differentiation Markers

This protocol provides a general outline for the immunohistochemical staining of skin biopsy samples.

-

Tissue Preparation: Formalin-fixed, paraffin-embedded skin biopsy sections (4-5 µm) are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0).

-

Blocking: Sections are incubated with a blocking solution (e.g., 5% normal goat serum) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-caspase-14 or anti-filaggrin).

-

Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody.

-

Detection: An avidin-biotin-peroxidase complex is applied, followed by a chromogen substrate (e.g., DAB) to visualize the antibody binding.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

-

Analysis: The intensity and distribution of the staining are evaluated microscopically.

Conclusion and Future Directions

This compound presents a compelling, mechanistically-driven approach to the prevention of actinic keratosis. Its ability to enhance cellular NAD+ levels, thereby promoting DNA repair and improving epidermal differentiation and barrier function, directly counteracts the damaging effects of UV radiation that lead to the development of AK. While direct clinical evidence for the prevention of AK lesions with topical this compound is a critical next step for future research, the existing data from studies on photodamaged skin provide a strong foundation for its potential in this indication. Further clinical trials with AK lesion count as a primary endpoint are warranted to definitively establish the role of this compound in the chemoprevention of skin cancer.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

- 1. researchgate.net [researchgate.net]

- 2. The Overall Number of Actinic Keratosis Lesions Is Not Predictable by the Number of Visible Lesions: Consequences for Field-Directed Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacology of Myristyl Nicotinate in Skin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl Nicotinate (B505614) (MN), the tetradecyl ester of nicotinic acid, is a lipophilic derivative of niacin (Vitamin B3) designed for enhanced topical delivery into the skin.[1][2] As a prodrug, MN overcomes the limitations of direct nicotinic acid application, such as poor penetration and vasodilation-induced flushing.[3][4][5] It is enzymatically converted within the skin to its active form, nicotinic acid, which then participates in crucial cellular metabolic pathways. This guide provides a comprehensive overview of the pharmacology of Myristyl Nicotinate, detailing its mechanism of action, quantifiable effects on skin physiology, and the experimental protocols used to substantiate these findings. Its primary applications include improving skin barrier function, mitigating signs of photodamage, and reducing irritation from other topical therapies like retinoids.

Mechanism of Action

The pharmacological activity of this compound is predicated on its efficient delivery of nicotinic acid to the epidermis and subsequent conversion into nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular redox reactions and energy metabolism.

-

Penetration and Hydrolysis: Due to its lipophilic nature and low molecular weight (319.48 g/mol ), MN readily penetrates the stratum corneum. Within the epidermis, resident esterase enzymes hydrolyze the ester bond, releasing nicotinic acid and myristyl alcohol. This enzymatic conversion facilitates a slow, sustained release of nicotinic acid, thereby avoiding the bolus concentrations that trigger skin flushing.

-

Conversion to NAD+: Once released, nicotinic acid enters the keratinocytes and serves as a substrate for the synthesis of NAD+. Topical application of MN has been clinically shown to significantly increase the cellular NAD+ pool.

-

Downstream Cellular Effects: The elevation of intracellular NAD+ levels modulates several key cellular processes:

-

Enhanced Epidermal Differentiation: Increased NAD+ promotes the maturation of keratinocytes, a process critical for building a robust epidermal barrier. This is evidenced by increased expression of terminal differentiation markers such as caspase 14 and filaggrin.

-

Improved Barrier Function: A well-differentiated epidermis leads to a stronger, more resilient skin barrier, characterized by reduced transepidermal water loss (TEWL) and improved integrity.

-

Cellular Energy and Repair: As a critical coenzyme, NAD+ supports mitochondrial energy production and is a substrate for enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair.

-

The following diagram illustrates the metabolic and signaling pathway of this compound in the skin.

Quantifiable Pharmacological Effects

Clinical studies have demonstrated the statistically significant effects of this compound on various parameters of skin health and function. The data from these studies are summarized below.

Effects on Cellular Metabolism and Epidermal Structure

Treatment with this compound leads to measurable changes in skin cell NAD+ content and the thickness of epidermal layers, reflecting its role in promoting cellular metabolism and differentiation.

| Parameter | % Change vs. Placebo | P-Value | Reference(s) |

| Skin Cell NAD+ Content | +25% | P = 0.001 | |

| Epidermal Thickness | +~20% | P = 0.001 | |

| Stratum Corneum Thickness | +~70% | P = 0.0001 |

Effects on Skin Barrier Function and Renewal

By enhancing epidermal structure, MN improves the skin's barrier integrity, leading to reduced water loss and accelerated turnover. It has also shown a modest photoprotective effect.

| Parameter | % Change vs. Placebo | P-Value | Reference(s) |

| Transepidermal Water Loss (TEWL) - Cheek | -~20% | P = 0.012 | |

| Transepidermal Water Loss (TEWL) - Arm | -~20% | P = 0.017 | |

| Epidermal Renewal Rate (Study 1) | +6% | P = 0.003 | |

| Epidermal Renewal Rate (Study 2) | +11% | P = 0.001 | |

| Minimal Erythemal Dose (MED) (Study 1) | +8.9% | P = 0.07 | |

| Minimal Erythemal Dose (MED) (Study 2) | +10% | P = 0.05 |

Mitigation of Retinoid-Induced Side Effects

This compound has been studied as an adjunctive therapy with retinoic acid to counteract its known side effects of barrier disruption and irritation.

| Parameter (with Retinoic Acid) | Observation | P-Value | Reference(s) |

| Stratum Corneum Thinning | MN ameliorated the ~25% thinning caused by retinoic acid. | P < 0.005 | |

| Transepidermal Water Loss (TEWL) | MN protected against the ~45% increase caused by retinoic acid. | P = 0.056 | |

| Temple Laxity | MN improved effects on temple laxity compared to placebo. | P = 0.01 |

Experimental Protocols

The quantitative data presented were derived from rigorously designed clinical trials. The following sections detail the methodologies employed in these key experiments.

Study Design for Efficacy in Photodamaged Skin

-

Design: Randomized, double-blind, placebo-controlled studies.

-

Subjects: Female participants with mild to moderate facial photodamage.

-

Treatment Protocol: Participants applied topical this compound cream or a placebo vehicle to the designated treatment area (e.g., face, forearms) once or twice daily for a period of 4 to 12 weeks. In some studies, a 1-month run-in period was used before the active treatment phase.

-

Controls: A placebo vehicle cream was applied to a contralateral site or used in a separate cohort of subjects. Participants often served as their own controls.

The general workflow for these clinical evaluations is depicted below.

Measurement Protocols

-